molecular formula C24H20ClN5O B018824 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 404844-11-7

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Número de catálogo B018824
Número CAS: 404844-11-7
Peso molecular: 429.9 g/mol
Clave InChI: WUGWDFMSJPJUEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound of interest is a part of a broader class of molecules explored for their potent biological activities and chemical functionalities. It is specifically designed to inhibit certain proteins or enzymes, contributing to its relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, including condensation reactions, amide bond formation, and selective functional group transformations. A notable example in the literature describes the design, synthesis, and biological evaluation of structurally related compounds, highlighting the methodologies employed for constructing the complex framework of these molecules (Zhou et al., 2008).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of such compounds. These studies provide insights into the geometry, electronic structure, and potential interaction sites of the molecule, which are crucial for understanding its reactivity and biological activity. For example, the structure and spectroscopic analysis of a related heterocyclic compound were thoroughly investigated, revealing the molecular geometry and electronic properties (Özdemir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitutions, electrophilic additions, and the formation of coordination complexes with metals. These reactions are pivotal for further modifications and derivatization of the core structure, enabling the exploration of a wide range of biological activities and material properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, such as pharmaceutical formulations or material science applications. Studies on related compounds have shown that subtle changes in the molecular structure can significantly affect these physical properties.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules define the chemical properties of such compounds. These aspects are critical for their function as potential therapeutics or materials. The electronic structure, as analyzed through spectroscopic methods and theoretical calculations, plays a significant role in determining these chemical properties.

Aplicaciones Científicas De Investigación

  • It is used in the synthesis of 4-amino-2,6-dimethyl-5-pyridin, according to a study by Mazik and Zieliński (1996) in "Monatshefte für Chemie / Chemical Monthly" (Mazik & Zieliński, 1996).

  • This compound is identified as a novel pyrimidine with extended π-conjugated chains, as explored by Harutyunyan, Panosyan, and Danagulyan (2020) in the "Russian Journal of Organic Chemistry" (Harutyunyan, Panosyan, & Danagulyan, 2020).

  • Modification of its pyridine moiety enhances analgesic properties, according to research by Ukrainets et al. (2015) (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • The compound's benzamide derivatives exhibit moderate toxicity with certain cells, as studied by Bellili et al. (2022) in "Heterocyclic Communications" (Bellili et al., 2022).

  • Derived Lanso Aminopyrimidines from this compound can be used for designing potent anticancer agents, as suggested by Pandya, Dholaria, and Kapadiya (2020) in the "Russian Journal of Organic Chemistry" (Pandya, Dholaria, & Kapadiya, 2020).

  • Synthesized pyrimidine-azitidinone analogues with this compound show antimicrobial and antituberculosis activities, as per Chandrashekaraiah et al. (2014) in the "Journal of Chemistry" (Chandrashekaraiah et al., 2014).

  • Novel piperidine analogues of this compound block blood vessel formation and exhibit anti-angiogenic and DNA cleavage activities, as found by Kambappa et al. (2017) in "Chemistry Central Journal" (Kambappa et al., 2017).

  • Enaminonitriles derived from this compound can be used as key intermediates in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, as described by Fadda et al. (2012) in the "Journal of Heterocyclic Chemistry" (Fadda, Etman, El-Seidy, & Elattar, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .

Propiedades

IUPAC Name

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWDFMSJPJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436494
Record name 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

CAS RN

404844-11-7
Record name 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (2.83 g, 8.29 mmol) was dissolved in tetrahydrofuran (20 ml), triethylamine (1.4 ml, 9.95 mmol) was added thereto, and the mixture was stirred for 30 minutes. 4-Chloromethyl benzoyl chloride (2.03 g, 10.78 mmol) was added and the whole mixture was reacted under reflux for 4 hours. The mixture was filtered, and the filtrate was concentrated and crystallized from water to give N-(5-(4-chloromethylbenzoylamino)-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (3.12 g).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In certain embodiments of the invention, after condensing N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine with 4-chloromethylbenzoyl chloride in the presence of an inorganic base to obtain 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide, water is added, and 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide is isolated by filtration.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The invention provides a process for preparation of imatinib base and pharmaceutically acceptable acid addition salts thereof, comprising (a) reacting 2-methyl-5-nitroaniline with cyanamide in the presence of hydrochloric acid to obtain 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride; (b) converting 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride to 1-(2-methyl-5-nitrophenyl)guanidine nitrate; (c) condensing 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal to obtain 3-(dimethylamino)-1-(3-pyridinyl)-prop-2-en-1-one; (d) reacting 3-(dimethylamino)-1-(3-pyridinyl)-prop-2-en-1-one with 1-(2-methyl-5-nitrophenyl)guanidine nitrate to obtain N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine; (e) reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine using hydrazine in the presence of Raney nickel to obtain N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine; (f) condensing N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine with 4-chloromethylbenzoyl chloride in the presence of an inorganic base to obtain 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide; (g) condensing 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide with an excess of N-methylpiperazine to obtain imatinib base; adding water or a mixture of water and an organic solvent; and isolating said imatinib base; and (h) optionally, converting imatinib base to a pharmaceutically acceptable acid addition salt of imatinib base.
[Compound]
Name
( f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Scheme 3 illustrates a third synthetic pathway for preparation of imatinib base, referred to herein as “Method C.” This method is described in WO 2004/108699 and in J. Med. Chem. 2005, 48(1), 249-255, and comprises the condensation of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine with 4-chloromethylbenzoyl chloride to yield 4-chloromethyl-N-(4-methyl-3-((4-pyridin-3-yl)-pyrimidin-2-ylamino)-phenyl)-benzamide, followed by the reaction of 4-chloromethyl-N-(4-methyl-3-((4-pyridin-3-yl)-pyrimidin-2-ylamino)-phenyl)-benzamide with N-methylpiperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Citations

For This Compound
10
Citations
Q Wang, F Liu, S Qi, Z Qi, XE Yan, B Wang… - European Journal of …, 2018 - Elsevier
Through exploration of the non-highly conserved allosteric hydrophobic pocket generated by DFG-out shifting in the inactive conformation, we discovered a highly selective type II …
Number of citations: 14 www.sciencedirect.com
C Wang, X Bai, R Wang, X Zheng, X Ma… - … Process Research & …, 2019 - ACS Publications
A new method for imatinib synthesis is described by using the C–N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-…
Number of citations: 16 pubs.acs.org
L Ye, Y Huang, J Li, G **ang… - Journal of separation …, 2012 - Wiley Online Library
In the present study, nonaqueous capillary electrophoretic separation of imatinib mesylate ( IM ) and related substances, N ‐(5‐amino‐2‐methylphenyl)‐4‐(3‐pyridyl)‐2‐pyrimidinamine …
J Li, Y Huang, L Huang, L Ye, Z Zhou, G **ang… - … of pharmaceutical and …, 2012 - Elsevier
Imatimib mesylate is a drug for the treatment of gastrointestinal stroma tumor and chronic myelogenous leukemia. In this study, capillary electrophoretic analysis of imatinib mesylate …
Number of citations: 31 www.sciencedirect.com
AN Eryomin, AV Pietkievich, AV Abakshonok… - Russian Journal of …, 2016 - Springer
Co-precipitation and ultrasonic treatment methods have been used for the in situ formation of the composites of hydroxyapatite (HA) covered with nanoparticles of magnetite as well as …
Number of citations: 1 link.springer.com
Z Szakács, S Béni, Z Varga, L Örfi, G Kéri… - Journal of medicinal …, 2005 - ACS Publications
The site-specific basicities of imatinib (Gleevec, a new signal transduction inhibitor drug of chronic myeloid leukemia) and two of its fragment compounds were quantitated in terms of …
Number of citations: 138 pubs.acs.org
JA Sirvent, U Lücking - ChemMedChem, 2017 - Wiley Online Library
Sulfoximines have gained considerable recognition as an important structural motif in drug discovery of late. In particular, the clinical kinase inhibitors for the treatment of cancer, …
Y Yang, H Gao, X Sun, Y Sun, Y Qiu… - Journal of medicinal …, 2020 - ACS Publications
The BCR–ABL fusion oncoprotein causes chronic myeloid leukemia or acute lymphoblastic leukemia in Ph + patients because the ABL kinase is constitutively activated. However, …
Number of citations: 54 pubs.acs.org
A Kompella, BRK Adibhatla… - … Process Research & …, 2012 - ACS Publications
An efficient, economic process has been developed for the production of imatinib with 99.99% purity and 50% overall yield from four steps. Formation and control of all possible …
Number of citations: 33 pubs.acs.org
X Zhang, J Sun, T Chen, C Yang, L Yu - Synlett, 2016 - thieme-connect.com
A practical preparation of imatinib base was reported in this article. Compared with reported works, the features of this work were the concise procedures, the industrially available …
Number of citations: 19 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.